4-Bromo-2,8-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,8-dimethylquinoline is an organic compound with the molecular formula C₁₁H₁₀BrN. It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is notable for its bromine and methyl substituents at the 4th and 2nd, 8th positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,8-dimethylquinoline typically involves the bromination of 2,8-dimethylquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,8-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen atmosphere.
Major Products
Substitution: Formation of 4-amino-2,8-dimethylquinoline, 4-thio-2,8-dimethylquinoline, etc.
Oxidation: Formation of 2,8-dimethylquinoline-4-carboxylic acid.
Reduction: Formation of 2,8-dimethyl-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
4-Bromo-2,8-dimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,8-dimethylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine substituent can enhance the compound’s reactivity and binding affinity, leading to increased biological activity. The exact pathways involved can vary, but they often include inhibition of key enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,8-Dimethylquinoline: Lacks the bromine substituent, resulting in different reactivity and biological activity.
4-Bromoquinoline: Lacks the methyl groups, which can affect its chemical properties and applications.
2,8-Dimethyl-4-chloroquinoline: Similar structure but with a chlorine substituent instead of bromine, leading to different chemical behavior.
Uniqueness
4-Bromo-2,8-dimethylquinoline is unique due to the presence of both bromine and methyl substituents, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the methyl groups influence its steric and electronic characteristics, making it a valuable compound in various research and industrial applications .
Biological Activity
4-Bromo-2,8-dimethylquinoline is a compound belonging to the quinoline class, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H10BrN and a molecular weight of approximately 250.11 g/mol. The presence of bromine and methyl groups at specific positions on the quinoline ring enhances its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C11H10BrN |
Molecular Weight | 250.11 g/mol |
Chemical Class | Quinoline |
Key Functional Groups | Bromine, Methyl |
Biological Activities
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial and antifungal properties. It has been tested against various pathogenic strains, showing effective inhibition of growth.
- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. It may inhibit cancer cell proliferation by interfering with cellular signaling pathways and inducing apoptosis in malignant cells.
- Enzyme Inhibition : The bromine substituent enhances the compound's ability to interact with enzymes, potentially acting as an inhibitor in various biochemical pathways.
The biological activity of this compound is attributed to its interaction with multiple molecular targets. It may affect:
- Enzymatic Activity : The compound can inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular processes essential for pathogen survival or cancer cell proliferation.
- DNA Interaction : There is evidence suggesting that it can bind to DNA, leading to interference with replication and transcription processes.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various quinoline derivatives, this compound was shown to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL against tested strains.
- Anticancer Activity : A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent decrease in cell viability with IC50 values around 30 µM after 48 hours of exposure.
- Enzyme Inhibition Studies : Research focused on the inhibition of topoisomerase II by this compound revealed that it competes with DNA for binding sites, effectively reducing enzyme activity and demonstrating potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
2,8-Dimethylquinoline | Lacks bromine; simpler structure | Weaker antimicrobial activity |
4-Bromoquinoline | Lacks methyl groups; different reactivity | Moderate anticancer properties |
4-Bromo-5-chloro-2,8-dimethylquinoline | Contains chlorine; altered chemical behavior | Varies in potency against specific pathogens |
Properties
IUPAC Name |
4-bromo-2,8-dimethylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWILRJMGQJUZIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590587 |
Source
|
Record name | 4-Bromo-2,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203506-39-2 |
Source
|
Record name | 4-Bromo-2,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.